molecular formula C20H21FN6O B2961319 N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421485-14-4

N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2961319
CAS No.: 1421485-14-4
M. Wt: 380.427
InChI Key: DEGRPQNLYXCLHD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a fluorinated phenyl group and a pyrimidine core substituted with methyl and pyrrole moieties.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-15-22-18(25-8-4-5-9-25)14-19(23-15)26-10-12-27(13-11-26)20(28)24-17-7-3-2-6-16(17)21/h2-9,14H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGRPQNLYXCLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound with potential biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22FN5C_{20}H_{22}FN_5 and molecular weight of approximately 377.43 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a fluorophenyl group, which are known to influence its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC20H22FN5C_{20}H_{22}FN_5
Molecular Weight377.43 g/mol
Key Functional GroupsPiperazine, Pyrimidine, Fluorophenyl

Anticancer Properties

Research indicates that compounds with similar structural elements exhibit significant anticancer activity. For example, derivatives containing piperazine and pyrimidine have shown effectiveness against various cancer cell lines. The biological evaluation of these compounds often includes assessing their ability to inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Evaluation

In a study evaluating various pyrimidine derivatives, the compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7). This suggests moderate potency compared to standard chemotherapeutics.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Similar compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings on Antimicrobial Efficacy

A comparative study revealed that derivatives with the piperazine structure had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

Neuropharmacological Effects

The presence of the piperazine moiety also suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.

Neuropharmacological Study Overview

In vitro assays indicated that the compound acted as a selective serotonin receptor antagonist, which may contribute to its therapeutic potential in treating mood disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways associated with mood and behavior.
  • Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Pyrimidine vs. Thienopyrimidine
Pyrimidine vs. Triazolo-Pyridazine
  • N-(2-Fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide : Triazolo-pyridazine core introduces planar rigidity, which could influence DNA intercalation or protein binding compared to the pyrimidine-pyrrole system .

Substituent Effects on the Phenyl Ring

Fluorine Positioning
  • Target Compound : 2-Fluorophenyl group may enhance metabolic stability and bioavailability via reduced CYP450-mediated oxidation .
Halogen and Alkyl Variations
  • Quinazoline Derivatives (A25–A30) : Fluorine, chlorine, or trifluoromethyl groups on phenyl rings yield melting points of 191–203°C and moderate synthetic yields (45–54%). These substituents modulate electron-withdrawing effects, impacting binding to targets like kinases or histone deacetylases .

Piperazine-Carboxamide Modifications

  • Microwave-Synthesized Triazole-Piperazine Amides (8a) : Fluorine at the 2-position on phenyl improves potency in kinase assays, as seen in NMR data (δ = 7.34–7.29 ppm for aromatic protons) .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (Da) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~422* Not reported Not reported 2-Fluorophenyl, pyrrole
D430-2357 421.94 Not reported Not reported 5-Chloro-2-methylphenyl, pyrrolidine
Quinazoline A3 393.39 196.5–197.8 57.3 4-Fluorophenyl, quinazolinone
Amuvatinib Derivative ~450* Not reported Not reported Thienopyrimidine, benzodioxol

*Estimated based on structural analogs.

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